molecular formula C17H12N4O2S B2561597 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034395-69-0

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2561597
CAS No.: 2034395-69-0
M. Wt: 336.37
InChI Key: AOQJFGCBNMFSNS-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a synthetic chemical compound designed for research purposes, featuring a unique molecular architecture that combines a benzothiazole core, a pyrazine ring, and a furan heterocycle. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to be incorporated into molecules with a wide range of pharmacological activities, including antitumor, antimicrobial, and central nervous system effects . For instance, benzothiazole derivatives have been identified as kinase inhibitors and have shown promise in areas such as anticancer research . Similarly, the pyrazine moiety is a common feature in compounds with significant biological and pharmaceutical properties . The specific integration of these heterocyclic systems suggests this compound has significant potential as a scaffold for the development of novel bioactive molecules. It is intended for use in laboratory research to investigate its mechanism of action, binding affinities, and inhibitory potential against various biological targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c22-17(11-1-2-13-15(7-11)24-10-21-13)20-8-14-16(19-5-4-18-14)12-3-6-23-9-12/h1-7,9-10H,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQJFGCBNMFSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCC3=NC=CN=C3C4=COC=C4)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the furan-3-yl pyrazine intermediate: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Coupling with benzo[d]thiazole-6-carboxamide: The intermediate is then coupled with benzo[d]thiazole-6-carboxamide using reagents such as coupling agents (e.g., EDC, DCC) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Oxidation

  • Furan Ring Oxidation : The furan moiety is highly reactive toward oxidation. Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions can oxidize the furan ring to furanone derivatives .

  • Thiazole Ring Oxidation : While less reactive than furan, the benzo[d]thiazole ring may undergo oxidation under harsh conditions, potentially forming sulfonic acid derivatives.

Reduction

  • Pyrazine Reduction : The pyrazine ring in the side chain can be selectively reduced to piperazine derivatives using reagents such as hydrogen gas with palladium catalysts or sodium borohydride (NaBH₄) .

  • Thiazole Ring Reduction : Reduction of the thiazole ring (e.g., using LiAlH₄) may lead to dihydrothiazole derivatives , though this is less commonly reported.

Hydrolysis

  • Amide Hydrolysis : The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield benzo[d]thiazole-6-carboxylic acid . This reaction is well-documented for amide derivatives .

Substitution Reactions

  • Nucleophilic Acyl Substitution : The carboxamide group may participate in nucleophilic acyl substitution reactions if activated (e.g., via coupling agents).

  • Electrophilic Aromatic Substitution : The benzo[d]thiazole ring, being electron-rich, may undergo electrophilic substitution, though directing groups (e.g., the carboxamide) would influence regioselectivity.

Reaction Conditions and Products

Reaction Type Reagents/Conditions Key Products Citations
Oxidation KMnO₄, acidicFuranone derivatives
Reduction H₂/Pd or NaBH₄Piperazine derivatives
Hydrolysis Acidic/basicBenzo[d]thiazole-6-carboxylic acid
Nucleophilic Substitution Coupling agents (e.g., DCC)Activated amide derivatives

Structural Influences on Reactivity

  • Furan Ring : Highly reactive toward oxidation due to conjugated π-electrons.

  • Pyrazine Ring : Electron-deficient nitrogen atoms enable substitution or reduction.

  • Carboxamide Group : Acts as a directing group for electrophilic substitution and undergoes hydrolysis.

Scientific Research Applications

Medicinal Chemistry

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is being explored as a potential drug candidate due to its structural complexity and biological activity. It may interact with specific molecular targets, such as enzymes or receptors, modulating their activity to produce therapeutic effects.

Case Study: Cancer Treatment
Research indicates that derivatives of this compound can inhibit apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair. Inhibition of APE1 enhances the sensitivity of cancer cells to chemotherapeutic agents like temozolomide (TMZ). In vitro studies have shown that certain analogs exhibit low micromolar activity against purified APE1 and potentiate the cytotoxic effects of alkylating agents in cancer cell lines .

Materials Science

The compound's unique electronic and optical properties make it suitable for applications in materials science. It can be utilized in the development of novel materials for electronic devices or sensors.

Example Application: Organic Electronics
The incorporation of this compound into organic electronic devices could enhance charge transport properties, making it an attractive candidate for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its multi-step synthesis allows for the creation of various derivatives with tailored properties.

Synthetic Route Overview:

  • Formation of the furan-pyrazine intermediate through cyclization.
  • Coupling with benzo[d]thiazole using coupling agents like EDC or DCC.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly influence its potency against molecular targets.

ModificationEffect on Activity
Ethyl Group VariationAlters APE1 inhibition potency
Substituent on Benzo[d]thiazoleImpacts cytotoxicity enhancement with TMZ

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Comparisons :

  • Substituent Diversity: The target compound’s pyrazine-furan-methyl side chain diverges significantly from the sulfonamido or pyridinyl groups in compounds 20–25.
  • Synthetic Flexibility : While compounds 20–25 use EEDQ or HOBt/EDC coupling in DMF, the target compound’s synthesis would likely require specialized coupling agents to accommodate the pyrazine-furan substituent.

Pyrazine-Based Analogues from Patent Literature

Feature Target Compound Patent Compound I-3
Core Structure Benzothiazole-6-carboxamide 3,5-Bis(trifluoromethyl)benzamide
Pyrazine Substituent 3-(Furan-3-yl)methyl 3-(5-Methyl-1,2,4-oxadiazol-3-yl)
Key Functional Groups Furan, carboxamide Oxadiazole, trifluoromethyl, cyclopropylmethyl
Synthetic Steps Not reported Multi-step (cyanopyrazine → oxadiazole)
Physicochemical Data Not reported 1H-NMR (DMSO-d6): δ 8.87 (d, J=2.3 Hz), etc.

Key Comparisons :

  • Electron-Withdrawing Effects : The trifluoromethyl groups in I-3 increase lipophilicity and metabolic stability, whereas the target compound’s furan may introduce moderate polarity and hydrogen-bonding capacity .
  • Heterocyclic Diversity : The oxadiazole ring in I-3 is a bioisostere for carboxylate groups, while the furan in the target compound could serve as a hydrogen-bond acceptor or participate in aromatic interactions.

Research Findings and Implications

  • Synthetic Challenges: The absence of direct data on the target compound suggests its synthesis may require novel optimization, particularly for introducing the furan-pyrazine moiety without side reactions.
  • Biological Potential: Analogous compounds (e.g., 20–25) show promise in anticancer and antimicrobial assays, implying that the target compound’s unique substituents could modulate selectivity or potency .
  • ADME Properties : The cyclopropylmethyl and trifluoromethyl groups in I-3 enhance blood-brain barrier penetration, whereas the target compound’s furan might favor aqueous solubility .

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews various studies that highlight its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

Chemical Structure

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and its derivatives. The minimum inhibitory concentration (MIC) values were determined against various pathogens, demonstrating significant antibacterial activity:

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51.0
Streptococcus pneumoniae0.0080.03

These results indicate that the compound exhibits strong bactericidal effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it showed significant cytotoxicity against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells:

Cell Line IC50 (µM)
A-43112.5
Jurkat10.0

Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation, such as Bcl-2 and DNA gyrase, indicating a mechanism of action that may involve apoptosis induction .

3. Anti-inflammatory Activity

Research has also indicated that this compound possesses anti-inflammatory properties, potentially through the modulation of inflammatory pathways involving cytokines and chemokines. In vitro studies demonstrated a reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Furan Ring Substitution : The presence of the furan ring has been associated with enhanced antimicrobial activity.
  • Pyrazine Moiety : Variations in the pyrazine structure impact the compound's ability to inhibit DNA gyrase.
  • Carboxamide Group : The carboxamide functionality is crucial for maintaining bioactivity against cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives, including this compound, revealed that modifications to the thiazole core significantly affected the MIC values against Staphylococcus aureus. The most active derivative exhibited an MIC value as low as 0.008 µg/mL .

Case Study 2: Anticancer Mechanism

In another investigation focusing on its anticancer properties, researchers utilized molecular dynamics simulations to understand how this compound interacts with Bcl-2 protein. The findings suggested that hydrophobic interactions play a significant role in its binding affinity, leading to increased apoptosis in treated cells .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can intermediates be characterized?

Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazine and benzothiazole cores. For example, a European patent application () outlines a pathway using nucleophilic substitution and condensation reactions. Key steps include:

  • Step 1: Cyanopyrazine derivatives react with cyclopropylmethyl groups to form intermediates (85% yield).
  • Step 2: Hydroxylamine-mediated oxadiazole ring closure (95% yield).
  • Step 3: Final coupling with benzothiazole carboxamide (31% yield).

Characterization methods:

  • Nuclear Magnetic Resonance (¹H/¹³C NMR): Confirms regiochemistry and purity (e.g., δ 9.00 ppm for benzothiazole NH in ).
  • Thin-Layer Chromatography (TLC): Monitors reaction progress ().
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weights (e.g., [M+H]+ = 308.0732 in ).

Critical considerations:

  • Purify intermediates via column chromatography to avoid side products.
  • Optimize reaction stoichiometry for low-yield steps (e.g., final coupling in ) .

Advanced: How can researchers optimize reaction conditions to improve yields in low-efficiency steps?

Answer:
Low yields in steps like carboxamide coupling (31% in ) may arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Catalyst screening: Use palladium-based catalysts for Suzuki-Miyaura couplings (if applicable) or Lewis acids for activating carbonyl groups.
  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates ( ).
  • Temperature control: Lower temperatures (0–5°C) suppress undesired cyclization ( ).
  • Microwave-assisted synthesis: Reduces reaction time for thermally demanding steps .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Answer:

  • ¹H/¹³C NMR: Assigns protons and carbons in the benzothiazole (e.g., δ 167.07 ppm for C=O in ) and pyrazine rings.
  • FT-IR: Identifies amide N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1680 cm⁻¹).
  • HRMS: Ensures molecular formula accuracy (e.g., m/z 351.0000 for dichloro derivatives in ).
  • X-ray crystallography: Resolves 3D conformation (e.g., crystalline forms in ) .

Advanced: How can discrepancies in biological activity data between similar derivatives be resolved?

Answer:
Contradictions (e.g., varying anticancer activity in vs. ) require:

  • Structural alignment: Compare substituents (e.g., electron-withdrawing CF₃ groups in enhance stability).
  • Assay standardization: Use identical cell lines (e.g., HeLa for cytotoxicity) and protocols (e.g., MTT assays).
  • SAR studies: Systematically modify substituents (e.g., replacing furan with thiophene) and correlate with activity .

Advanced: How does the substitution pattern influence pharmacokinetic properties?

Answer:

  • Pyrazine substituents: Electron-rich groups (e.g., furan-3-yl in ) enhance solubility via hydrogen bonding.
  • Benzothiazole modifications: Methyl or methoxy groups ( ) improve metabolic stability by blocking CYP450 oxidation.
  • LogP optimization: Balance lipophilicity (e.g., trifluoromethyl groups in ) for blood-brain barrier penetration .

Basic: What in vitro assays are suitable for preliminary anticancer evaluation?

Answer:

  • MTT/Proliferation assays: Measure cytotoxicity in cancer cell lines (e.g., IC₅₀ values for breast cancer MCF-7 cells).
  • Apoptosis markers: Caspase-3/7 activation via fluorescence ( ).
  • Migration assays: Scratch/wound healing models for metastatic potential .

Advanced: What computational methods predict binding affinity with target enzymes?

Answer:

  • Molecular docking (AutoDock/Vina): Simulate interactions with enzymes like pteridine reductase-1 ( ).
  • MD simulations (GROMACS): Assess stability of ligand-enzyme complexes over 100-ns trajectories.
  • QSAR models: Corrogate substituent effects with inhibitory constants (Ki) .

Basic: How should stability studies be designed under varied conditions?

Answer:

  • pH stability: Incubate at pH 1–10 (simulated gastric/intestinal fluids) and monitor degradation via HPLC.
  • Thermal stability: Store at 25°C, 40°C, and 60°C for 1–4 weeks ( ).
  • Light sensitivity: Expose to UV (254 nm) and quantify photodegradation products .

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